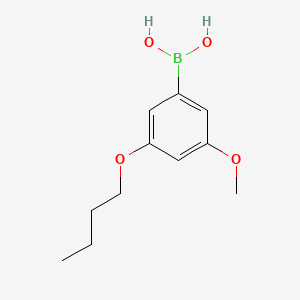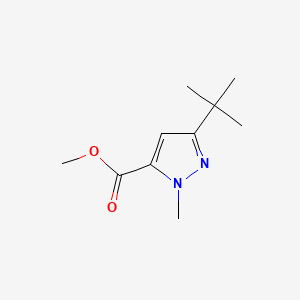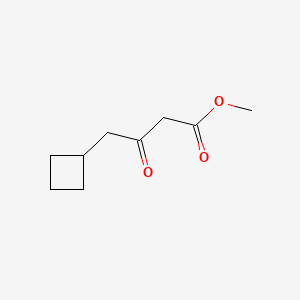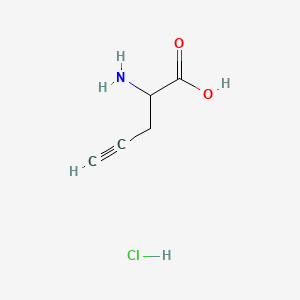![molecular formula C13H7BrFNO B596219 5-溴-2-(4-氟苯基)呋喃[2,3-b]吡啶 CAS No. 1215106-68-5](/img/structure/B596219.png)
5-溴-2-(4-氟苯基)呋喃[2,3-b]吡啶
描述
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is a heterocyclic compound that features a furo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a 4-fluorophenyl group at the 2-position
科学研究应用
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoropyridine and 4-fluorophenylboronic acid.
Cyclization: The intermediate product undergoes cyclization to form the furo[2,3-b]pyridine core.
Industrial Production Methods
Industrial production methods for 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recycle and reuse palladium catalysts to reduce costs and environmental impact.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the furo[2,3-b]pyridine core or the phenyl group.
Coupling Reactions: It can undergo further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Strong Bases: Such as sodium hydride for cyclization.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Extended Conjugated Systems: Products from coupling reactions that extend the conjugation of the molecule.
作用机制
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Bromo-5-fluoropyridine: Shares the pyridine core and bromine substitution but lacks the furo and phenyl groups.
5-Fluoro-2-phenylpyridine: Similar structure but with a fluorine atom instead of bromine and lacks the furo group.
Uniqueness
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is unique due to its combination of a furo[2,3-b]pyridine core with both bromine and fluorophenyl substitutions. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
属性
IUPAC Name |
5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRDFJSZNXCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)


![Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B596144.png)





![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

